
An In-depth Technical Guide to (6-phenylpyridin-
3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (6-phenylpyridin-3-yl)boronic Acid

Cat. No.: B137564 Get Quote

CAS Number: 155079-10-0

This technical guide provides a comprehensive overview of (6-phenylpyridin-3-yl)boronic
acid, a key building block in modern organic synthesis, particularly within the realms of

medicinal chemistry and drug discovery. This document is intended for researchers, scientists,

and professionals in the field of drug development, offering detailed information on its chemical

properties, synthesis, analysis, and applications.

Chemical Properties and Data
(6-Phenylpyridin-3-yl)boronic acid is a stable, solid organoboron compound. Its structure,

featuring a phenyl group attached to a pyridine ring which in turn bears a boronic acid moiety,

makes it a versatile reagent for forming carbon-carbon bonds through transition metal-

catalyzed cross-coupling reactions.[1] Boronic acids, in general, are considered "green"

compounds as they ultimately degrade to the environmentally benign boric acid.[1]

Table 1: Physicochemical Properties of (6-phenylpyridin-3-yl)boronic acid
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Property Value Reference(s)

CAS Number 155079-10-0 [2][3]

Molecular Formula C₁₁H₁₀BNO₂ [2][3]

Molecular Weight 199.01 g/mol [2]

IUPAC Name
(6-phenylpyridin-3-yl)boronic

acid
[2]

Appearance
Solid (typically off-white to

yellow powder)
[2]

Purity
Commercially available with

≥95% purity
[2]

Storage Store under inert gas [2]

Table 2: Representative Analytical Data

The following table presents expected analytical data for (6-phenylpyridin-3-yl)boronic acid
based on typical values for related arylboronic acids and pyridinyl moieties.[4][5]

Analysis Expected Results

¹H NMR (DMSO-d₆, 400 MHz)
δ (ppm): 9.10 (s, 1H), 8.30 (d, 1H), 8.15 (d, 2H),

8.10 (s, 2H, B(OH)₂), 8.05 (d, 1H), 7.50 (m, 3H)

¹³C NMR (DMSO-d₆, 101 MHz)

δ (ppm): 159.0, 145.0, 140.0, 138.5, 135.0,

130.0, 129.5, 127.0, 125.0 (Note: Carbon

attached to Boron may be unobserved or broad)

¹¹B NMR (DMSO-d₆, 128 MHz) δ (ppm): 28.0 - 30.0 (trigonal sp² boronic acid)

HPLC-UV

Retention time is dependent on the specific

method (column, mobile phase). Detection is

typically performed at 254 nm.

LC-MS (ESI+) [M+H]⁺ = 200.08

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.mdpi.com/1420-3049/28/6/2660
https://par.nsf.gov/servlets/purl/10434693
https://www.mdpi.com/1420-3049/28/6/2660
https://par.nsf.gov/servlets/purl/10434693
https://www.mdpi.com/1420-3049/28/6/2660
https://www.mdpi.com/1420-3049/28/6/2660
https://www.mdpi.com/1420-3049/28/6/2660
https://www.mdpi.com/1420-3049/28/6/2660
https://www.mdpi.com/1420-3049/28/6/2660
https://www.benchchem.com/product/b137564?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/32967170/
https://pubmed.ncbi.nlm.nih.gov/36318490/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b137564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis and Experimental Protocols
The synthesis of (6-phenylpyridin-3-yl)boronic acid can be achieved through several

established methods for preparing pyridinyl boronic acids.[1][6] A common and effective

strategy involves a two-step process: a Suzuki-Miyaura cross-coupling to construct the 2-

phenylpyridine core, followed by a Miyaura borylation to install the boronic acid group.

Proposed Synthetic Pathway
A plausible and efficient synthesis starts from the commercially available 2,5-dibromopyridine.

The first step is a selective Suzuki-Miyaura coupling with phenylboronic acid, followed by a

palladium-catalyzed borylation of the remaining bromo-substituent.
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Step 1: Suzuki-Miyaura Coupling

Step 2: Miyaura Borylation

2,5-Dibromopyridine

Pd(PPh₃)₄, Base

Phenylboronic_acid

2-Phenyl-5-bromopyridine

Bis(pinacolato)diboron

Pd(dppf)Cl₂, Base

(6-Phenylpyridin-3-yl)boronic acid pinacol ester

Acidic Workup
(e.g., HCl)

(6-Phenylpyridin-3-yl)boronic acid

Click to download full resolution via product page

Proposed synthesis of (6-phenylpyridin-3-yl)boronic acid.
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Detailed Experimental Protocols
The following protocols are representative methods adapted from established procedures for

similar transformations.[4][7]

Protocol 1: Synthesis of 2-Phenyl-5-bromopyridine (Intermediate)

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2,5-

dibromopyridine (1.0 eq.), phenylboronic acid (1.05 eq.), and a suitable base such as

potassium carbonate (K₂CO₃, 2.0 eq.).

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1

v/v).

Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0)

[Pd(PPh₃)₄] (0.05 eq.).

Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and stir for 12-18 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate

and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. Purify the crude product by flash column

chromatography on silica gel to yield 2-phenyl-5-bromopyridine.

Protocol 2: Synthesis of (6-phenylpyridin-3-yl)boronic acid

Reaction Setup: In a dry Schlenk flask under argon, combine 2-phenyl-5-bromopyridine (1.0

eq.), bis(pinacolato)diboron (B₂Pin₂) (1.1 eq.), and potassium acetate (KOAc, 1.5 eq.).

Solvent Addition: Add a degassed anhydrous solvent such as 1,4-dioxane or toluene.

Catalyst Addition: Add the palladium catalyst, [1,1'-

Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 eq.).
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Reaction: Heat the mixture to 80-100 °C and stir for 8-16 hours. Monitor the formation of the

pinacol ester intermediate by TLC or GC-MS.

Work-up and Hydrolysis: After cooling, filter the reaction mixture through a pad of celite.

Concentrate the filtrate. To the crude pinacol ester, add a mixture of tetrahydrofuran (THF)

and 2M aqueous HCl. Stir vigorously at room temperature for 4-6 hours to effect hydrolysis.

Purification: Neutralize the mixture carefully with a base (e.g., NaHCO₃). Extract the product

with an organic solvent like ethyl acetate. Dry the combined organic layers, concentrate, and

purify the crude boronic acid by recrystallization or precipitation to obtain (6-phenylpyridin-
3-yl)boronic acid as a solid.

Applications in Drug Discovery
Pyridinyl boronic acids are highly valued intermediates in medicinal chemistry. The pyridine

nitrogen can act as a hydrogen bond acceptor, improving solubility and modulating

pharmacokinetic properties, while the boronic acid functional group serves as a versatile

handle for constructing complex molecular architectures via cross-coupling reactions.

Role as a Key Building Block in Kinase Inhibitors
The phenylpyridine scaffold is a common motif in a variety of kinase inhibitors. Kinases are

critical enzymes in cell signaling pathways, and their dysregulation is implicated in numerous

diseases, especially cancer. (6-Phenylpyridin-3-yl)boronic acid can be used in the crucial C-

C bond-forming steps to synthesize these complex inhibitors. The Suzuki-Miyaura coupling is

the most prominent application, where the boronic acid is coupled with an aryl or heteroaryl

halide to assemble the final drug candidate or a key intermediate.

Representative Application: Suzuki-Miyaura Cross-
Coupling
The primary utility of (6-phenylpyridin-3-yl)boronic acid is in palladium-catalyzed Suzuki-

Miyaura cross-coupling reactions. This reaction forms a new carbon-carbon bond between the

pyridine ring of the boronic acid and a carbon atom of an organic halide or triflate.
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(6-Phenylpyridin-3-yl)boronic acid

Pd Catalyst
Base

Solvent

Aryl/Heteroaryl Halide
(R-X, X=Br, I, Cl, OTf)

Coupled Product
(e.g., Kinase Inhibitor Scaffold)

Click to download full resolution via product page

General workflow for Suzuki-Miyaura coupling.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

Reaction Setup: In a reaction vial, combine (6-phenylpyridin-3-yl)boronic acid (1.2 eq.),

the aryl or heteroaryl halide (1.0 eq.), a suitable base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3

eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 0.02-0.05 eq.).

Solvent Addition: Add a degassed solvent system, such as a mixture of DME/water,

toluene/ethanol/water, or dioxane/water.

Reaction: Seal the vial and heat the mixture with stirring at a temperature between 80 °C and

110 °C until the starting halide is consumed (as monitored by TLC or LC-MS).

Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with

an appropriate organic solvent (e.g., ethyl acetate, DCM).

Purification: Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g.,

MgSO₄ or Na₂SO₄), filter, and concentrate. Purify the crude product by flash column

chromatography or recrystallization to obtain the desired coupled product.
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Safety and Handling
(6-Phenylpyridin-3-yl)boronic acid should be handled in a well-ventilated fume hood by

trained personnel. Standard personal protective equipment (PPE), including safety glasses,

gloves, and a lab coat, should be worn.

Table 3: Hazard Information

Hazard Statement Code

Harmful if swallowed H302

Harmful in contact with skin H312

Causes skin irritation H315

Causes serious eye irritation H319

Harmful if inhaled H332

May cause respiratory irritation H335

Data obtained from representative supplier safety data sheets.[2]

In case of contact, wash the affected area thoroughly with water. If inhaled, move to fresh air.

Seek medical attention if irritation or other symptoms persist. For detailed safety information,

consult the material safety data sheet (MSDS) from the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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